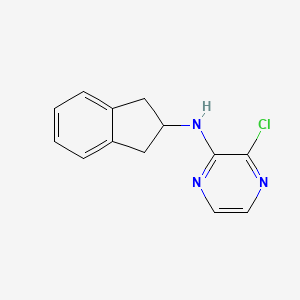

3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine

Description

3-Chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine is a substituted pyrazin-2-amine derivative featuring a chloro group at the 3-position of the pyrazine ring and a 2,3-dihydro-1H-inden-2-yl substituent on the amine nitrogen. The indenyl group is a bicyclic structure that confers increased lipophilicity and steric bulk compared to simpler alkyl or aryl substituents.

The compound’s molecular formula is inferred to be C₁₃H₁₃ClN₄ (molecular weight: ~272.72 g/mol). The indenyl group may enhance binding affinity to hydrophobic pockets in protein targets, while the chloro substituent could influence electronic properties and intermolecular interactions.

Properties

IUPAC Name |

3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3/c14-12-13(16-6-5-15-12)17-11-7-9-3-1-2-4-10(9)8-11/h1-6,11H,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAQUWNVNZZKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC3=NC=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Synthesis: 2-Amino-3-chloropyrazine

A common precursor, 2-amino-3-chloropyrazine, can be prepared or sourced commercially. One reported method involves:

N-Arylation / Amination Reaction

The key step is the formation of the N-(2,3-dihydro-1H-inden-2-yl) substitution on the pyrazin-2-amine. This can be achieved by:

- Using sodium hydride (NaH) as a base to deprotonate the amine group of the 2,3-dihydro-1H-inden-2-yl amine or its derivative.

- Stirring the deprotonated amine with 2-amino-3-chloropyrazine in anhydrous N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 100°C) for extended periods (e.g., 15 hours) to facilitate nucleophilic substitution at the 3-chloro position of the pyrazine ring.

- Workup involves solvent evaporation, extraction with dichloromethane, drying over sodium sulfate, and purification by flash chromatography.

This method leverages the nucleophilicity of the amine and the electrophilicity of the 3-chloropyrazine to form the desired C-N bond.

Alternative Buchwald–Hartwig Amination

Literature on related pyrazine derivatives indicates that Buchwald–Hartwig amination is a viable method for coupling amines with halogenated pyrazines:

- The amine (2,3-dihydro-1H-inden-2-yl amine) and 3-chloropyrazine are reacted in the presence of a palladium catalyst, suitable ligands, and base.

- This method allows for milder reaction conditions and high selectivity.

- Such catalytic amination has been successfully applied in the synthesis of pyrazine-based compounds with various amine substituents.

Reaction Conditions and Yields

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : This compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its structural features suggest potential activity against various biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, which may extend to 3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine.

Ghrelin Receptor Modulation : A related area of research involves the use of derivatives of this compound as antagonists or inverse agonists of the ghrelin receptor, which is linked to metabolic disorders such as obesity and diabetes. This suggests that 3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine could play a role in developing treatments for these conditions .

Antimicrobial Properties : Preliminary studies indicate that compounds with similar pyrazine and indene functionalities may exhibit antimicrobial effects. This positions 3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine as a potential candidate for further investigation into its efficacy against bacterial and fungal pathogens.

Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of related compounds, which could be extrapolated to this compound. Understanding its mechanism of action could lead to new therapeutic strategies for inflammatory diseases.

Material Science

Specialty Chemicals Production : The unique properties of 3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine make it valuable in the production of specialty chemicals. Its ability to participate in various chemical reactions can be harnessed for developing new materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Steric Effects : The bicyclic indenyl group may restrict conformational flexibility, influencing binding to protein targets compared to smaller substituents like methyl .

Key Research Findings and Data

Table 2: Structural and Functional Comparison of Pyrazin-2-amine Derivatives

| Feature | Target Compound | SHP099 (Analog) | 3-Chloro-N-(dimethoxyethyl)pyrazin-2-amine |

|---|---|---|---|

| Core Structure | Pyrazin-2-amine + indenyl | Pyrazin-2-amine + dichlorophenyl | Pyrazin-2-amine + dimethoxyethyl |

| Molecular Weight | 272.72 | 360.26 | 217.65 |

| Key Interactions | Hypothetical π-π stacking | Hydrophobic SH2/PTP binding | Polar solvent interactions |

| Biological Activity | Potential kinase inhibitor | IC₅₀ = 0.071 µM (SHP2) | Unknown |

| Solubility | Low (indenyl group) | Moderate (dichlorophenyl) | High (dimethoxyethyl) |

Biological Activity

Overview

3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine is a pyrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloro group and an indene moiety, suggesting possible interactions with various biological targets. Understanding its biological activity is crucial for assessing its therapeutic potential.

The biological activity of this compound is believed to stem from its structural similarities to indole derivatives, which are known to interact with multiple receptors and exhibit a range of biological effects, including antiviral and anticancer properties.

Target Receptors

Indole derivatives have shown high affinity for several receptors, indicating that 3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine may also engage with similar targets. For instance, some studies suggest that these compounds can inhibit viral replication, particularly against influenza A.

Biological Activities

Research indicates that 3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine may exhibit:

Anticancer Properties : Preliminary studies have explored the compound's cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to pyrazine derivatives have demonstrated significant antitumor activity in vitro .

Antimicrobial Effects : The potential antimicrobial activity of this compound is also under investigation. Similar pyrazine derivatives have been reported to possess antimicrobial properties, making this compound a candidate for further exploration in this area.

Research Findings and Case Studies

Several studies have evaluated the biological effects of compounds related to 3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine. Here are notable findings:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Xia et al. (2022) | 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-pyrazole derivatives | Antitumor | 49.85 µM |

| Zhang et al. (2022) | 3-(1H-indole)-1H-pyrazole derivatives | Antiproliferative (HepG-2) | 0.71 µM |

| Jin et al. (2022) | Indole-substituted pyrazoles | Cytotoxicity (HeLa) | 7.01 µM |

These studies underscore the promising biological activity associated with similar chemical structures, suggesting that 3-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyrazin-2-amine could yield significant results in future research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.